1-(3-Methylphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3-Methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Methylphenyl)cyclopropanecarboxylic acid has a range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes exploring its effects on various biological targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure can influence its reactivity and binding properties. The compound may interact with enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the aromatic substituent.
1-Methylcyclopropanecarboxylic acid: Similar structure but with a methyl group instead of the 3-methylphenyl group.
Cyclopropylcarboxylic acid: Another related compound with a cyclopropane ring and carboxylic acid group.
Uniqueness: 1-(3-Methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWKLPXGCGYOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254629 |
Source
|
Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-16-1 |
Source
|
Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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